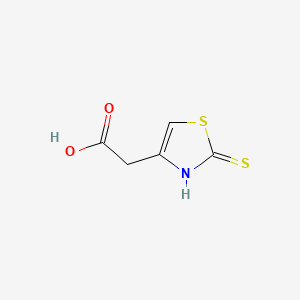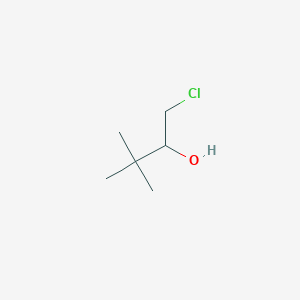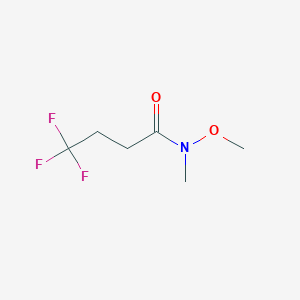
4-Vinylbenzamide
Overview
Description
Scientific Research Applications
1. Polymer Synthesis
- Sulfonylated Lactams Synthesis: A study by Wang et al. (2019) showed that 2-vinylbenzamide derivatives can be used in copper-mediated aminosulfonylation reactions to produce sulfonylated lactams, which have broad applications in polymer chemistry due to their stability and ease of operation (Wang et al., 2019).
2. Copolymerization and Material Properties
- Anionic Block Copolymerization: The anionic block copolymerizations involving derivatives of 4-vinylbenzamide, as studied by Ishizone et al. (1993), create materials with unique properties useful in various applications, including materials science and engineering (Ishizone et al., 1993).
3. Polymerization Mechanisms
- Base-Catalyzed Polymerization: Research by Negishi and Tamura (1967) on the polymerization of p-vinylbenzamide under different conditions provides insights into polymerization mechanisms relevant to material science and synthetic chemistry (Negishi & Tamura, 1967).
4. Chemical Synthesis and Catalysis
- C-H Activation and Cycloaddition: A study by Cui et al. (2013) showed the use of vinylcarbenoids in Rh(III)-catalyzed C-H activation and cycloaddition with benzamides, highlighting the role of this compound derivatives in facilitating chemical transformations (Cui et al., 2013).
5. Interfacial Reinforcement in Polymers
- Hydrogen-Bonding Functionalities: Edgecombe et al. (1998) explored how hydrogen-bonding groups in copolymers with this compound functionalities enhance interfacial strength between polymers, demonstrating its importance in creating stronger, more durable polymeric materials (Edgecombe et al., 1998).
6. Biomedical Materials Development
- Artificial Glycoconjugate Polymers: Kobayashi et al. (1997) developed artificial glycoconjugate polymers using p-vinylbenzamide, which shows potential in biomedical applications due to its ability to interact with lectins (Kobayashi et al., 1997).
7. Environmental Applications
- Polymer-Metal Complexes: Turmanova and Str (2007) investigated the use of copolymers based on derivatives of this compound for environmental applications such as heavy metal retention, highlighting its potential in environmental remediation and pollution control (Turmanova & Str, 2007).
Properties
IUPAC Name |
4-ethenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCIQZMEGLCRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301326 | |
| Record name | 4-Vinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3661-73-2 | |
| Record name | NSC142463 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Vinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Vinylbenzamide a useful building block in polymer synthesis?
A: this compound contains a vinyl group capable of undergoing polymerization reactions, allowing it to be incorporated into various polymer chains. The presence of the amide group introduces hydrogen-bonding capabilities, influencing the properties and self-assembly behavior of the resulting polymers [, ].
Q2: How does the incorporation of this compound affect the properties of polystyrene?
A: Studies have shown that incorporating this compound into polystyrene chains can significantly enhance its interfacial adhesion properties []. Specifically, the primary amide group of this compound can form strong hydrogen bonds with complementary functional groups in other polymers, leading to improved interfacial strength in polymer blends.
Q3: Can you provide examples of how the amide group in this compound-containing polymers can be further modified?
A: Research demonstrates that the oxazoline ring in oxazoline-functionalized this compound polymers can be opened via cationic ring-opening polymerization using commercially available alkyloxazolines []. This offers a versatile route for grafting various functionalities onto the polymer backbone, expanding its potential applications.
Q4: What role does this compound play in the synthesis of gradient helical copolymers?
A: this compound acts as an achiral comonomer alongside chiral bulky vinylterphenyl monomers in the synthesis of gradient helical copolymers []. These copolymers exhibit a sequential appearance of helicity and thermotropic liquid crystallinity with increasing chain length, offering potential for mimicking the structure and behavior of biomacromolecules.
Q5: Are there examples of this compound being used in the development of fluorescent materials?
A: Research has explored the use of 5-amide derivatives of 1,3-benzodioxole, including this compound, in the design of fluorescent materials []. While these derivatives are initially non-fluorescent, they become fluorescent upon undergoing specific chemical transformations, such as thiol coupling, hydrogenation, or polymerization.
Q6: Can this compound be polymerized using anionic polymerization techniques?
A: Yes, this compound can be polymerized anionically []. It has been successfully copolymerized with other monomers like isoprene, styrene, 2-vinylpyridine, and tert-butyl methacrylate using anionic initiators like oligo(α-methylstyryl)dipotassium. This method enables the synthesis of well-defined block copolymers with tailored architectures and properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



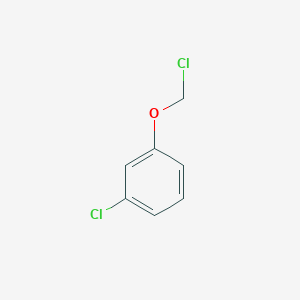
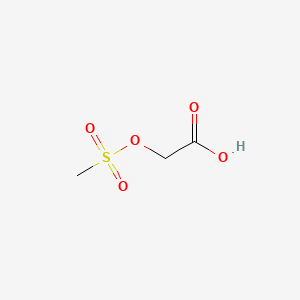
![[(3-Phenylpropyl)carbamoyl]formic acid](/img/structure/B3382748.png)



